3-Methyl-2-(1,3-thiazol-4-yl)butanoic acid

Description

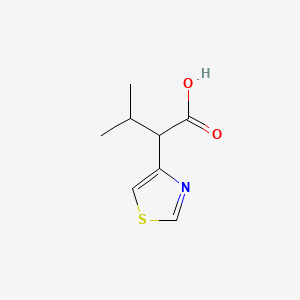

3-Methyl-2-(1,3-thiazol-4-yl)butanoic acid (CAS No. 1496729-37-3) is a heterocyclic carboxylic acid with the molecular formula C₈H₁₁NO₂S and a molecular weight of 185.24 g/mol . The compound features a butanoic acid backbone substituted with a 3-methyl group and a 1,3-thiazol-4-yl ring. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

3-methyl-2-(1,3-thiazol-4-yl)butanoic acid |

InChI |

InChI=1S/C8H11NO2S/c1-5(2)7(8(10)11)6-3-12-4-9-6/h3-5,7H,1-2H3,(H,10,11) |

InChI Key |

RCEMKJJXCFMVLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CSC=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(1,3-thiazol-4-yl)butanoic acid typically involves the formation of the thiazole ring followed by its attachment to the butanoic acid moiety. One common method involves the reaction of 2-bromo-1,3-thiazole with 3-methyl-2-butanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(1,3-thiazol-4-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

3-Methyl-2-(1,3-thiazol-4-yl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(1,3-thiazol-4-yl)butanoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Carboxylic Acids

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

- Structure: Features a benzoic acid moiety instead of butanoic acid, with a 2-methyl-thiazole ring at position 3.

- Physical Properties : Melting point = 139.5–140°C; molecular weight = 219.26 g/mol .

- Key Differences: The aromatic benzoic acid group likely increases rigidity and alters solubility compared to the aliphatic butanoic acid chain in the target compound.

4-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)butanoic Acid

- Structure: Contains a 2-oxo-2,3-dihydrothiazole ring linked to butanoic acid.

3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic Acid Dihydrochloride

- Structure: Includes an amino-methyl-thiazole substituent instead of direct thiazole attachment.

Heterocyclic Butanoic Acid Derivatives with Different Cores

3-(1H-Benzimidazol-2-yl)-4-(substituted phenylamino)butanoic Acids (3a–3c)

- Structure: Benzimidazole core replaces thiazole, with additional phenylamino substituents.

- Physical Properties : Melting points range from 187°C to 240°C (decomposition) .

- Key Differences : Benzimidazole’s larger aromatic system may enhance π-π stacking interactions, altering binding affinities in biological systems compared to thiazole derivatives.

3-Methyl-2-(4H-1,2,4-triazol-4-yl)butanoic Acid

- Structure : Substitutes thiazole with a 1,2,4-triazole ring.

Physicochemical and Functional Comparisons

Table 1: Structural and Physical Properties

Table 2: Solubility and Bioactivity Insights

Key Observations

Structural Flexibility vs.

Substituent Effects: Electron-withdrawing groups (e.g., oxo in ) or basic linkers (e.g., amino in ) modulate solubility and target engagement.

Biological Relevance : Thiazole and triazole derivatives are frequently explored for enzyme inhibition (e.g., MMPs in ), while tetrazole-containing compounds like valsartan target cardiovascular pathways .

Biological Activity

3-Methyl-2-(1,3-thiazol-4-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 199.27 g/mol. The presence of the thiazole ring contributes to its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting it may serve as a potential candidate for developing new antibiotics. The thiazole moiety is believed to play a crucial role in this activity by interacting with microbial enzymes or receptors.

Anticancer Effects

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, one study demonstrated that derivatives of thiazole compounds can significantly reduce cell viability in various cancer cell lines . The specific pathways influenced by this compound are still under investigation but may involve modulation of signaling pathways related to cell proliferation.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound may bind to specific enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular metabolism.

- Receptor Modulation : It may interact with various receptors, influencing cellular responses related to inflammation and cancer progression .

- Signal Transduction Pathways : Studies indicate that it could modulate key signaling pathways that regulate cell survival and apoptosis, contributing to its anticancer effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibition of cancer cell growth | |

| Enzyme Interaction | Modulation of metabolic enzymes |

Case Study: Anticancer Activity

A study published in MDPI explored the anticancer potential of thiazole derivatives, including this compound. The results showed that treatment with these compounds led to significant reductions in cell viability in human cancer cell lines (e.g., HT-29 and Jurkat cells). The study highlighted the importance of the thiazole structure in enhancing cytotoxicity compared to non-thiazole analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.